5-Bromopyrimidine-2-carbaldehyde

Catalog No.
S892103
CAS No.
944902-05-0
M.F
C5H3BrN2O
M. Wt
186.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromopyrimidine-2-carbaldehyde

CAS Number

944902-05-0

Product Name

5-Bromopyrimidine-2-carbaldehyde

IUPAC Name

5-bromopyrimidine-2-carbaldehyde

Molecular Formula

C5H3BrN2O

Molecular Weight

186.99 g/mol

InChI

InChI=1S/C5H3BrN2O/c6-4-1-7-5(3-9)8-2-4/h1-3H

InChI Key

DCUNSYBCDXVLGH-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=N1)C=O)Br

Canonical SMILES

C1=C(C=NC(=N1)C=O)Br

5-Bromopyrimidine-2-carbaldehyde is an organic compound with the molecular formula C5H3BrN2OC_5H_3BrN_2O and a molecular weight of approximately 186.99 g/mol. It features a bromine atom at the 5-position of the pyrimidine ring and an aldehyde functional group at the 2-position. This compound is classified under heterocyclic compounds, specifically pyrimidines, which are known for their diverse applications in pharmaceuticals and agrochemicals due to their ability to form stable structures and engage in various

No information exists on the specific mechanism of action for 5-Bromopyrimidine-2-carbaldehyde. However, related pyrimidine derivatives can interact with enzymes or receptors through hydrogen bonding or other interactions, influencing biological processes [].

Due to the lack of specific data, it's crucial to handle 5-Bromopyrimidine-2-carbaldehyde with caution, assuming potential hazards common to aromatic and brominated compounds. These might include:

  • Irritation to skin, eyes, and respiratory system [].
  • Potential genotoxicity due to the aromatic ring structure.
Typical of aldehydes and brominated compounds. Key reactions include:

  • Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Substitution Reactions: The bromine atom can be substituted by nucleophiles, enabling the synthesis of other pyrimidine derivatives.
  • Condensation Reactions: It can participate in condensation reactions with amines or alcohols to form imines or ethers, respectively.

These reactions make 5-Bromopyrimidine-2-carbaldehyde a versatile intermediate in organic synthesis .

Several methods exist for synthesizing 5-Bromopyrimidine-2-carbaldehyde:

  • Bromination of Pyrimidine Derivatives: Starting from pyrimidine-2-carboxaldehyde, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under suitable conditions.
  • Formylation Reactions: The introduction of the aldehyde group can be accomplished through formylation reactions using formic acid or other formylating agents on appropriate pyrimidine precursors.
  • Multistep Synthesis: More complex synthetic routes may involve multiple steps, including protection-deprotection strategies, to yield the target compound from simpler starting materials .

5-Bromopyrimidine-2-carbaldehyde serves as an important building block in organic synthesis, particularly in:

  • Pharmaceutical Development: It is used in the synthesis of biologically active compounds and pharmaceutical intermediates.
  • Material Science: The compound may be utilized in developing new materials, including polymers and dyes.
  • Research: It serves as a reagent for studying chemical reactivity and biological interactions in various research fields .

Several compounds share structural similarities with 5-Bromopyrimidine-2-carbaldehyde. Here are a few notable examples:

Compound NameStructureUnique Features
5-Chloropyrimidine-2-carbaldehydeContains chlorine instead of bromineMay exhibit different reactivity profiles
5-Iodopyrimidine-2-carbaldehydeContains iodinePotentially higher reactivity due to iodine
4-Bromopyrimidine-2-carbaldehydeBromine at a different positionDifferent biological activity compared to 5-bromo
6-Bromopyrimidine-2-carbaldehydeBromine at the 6-positionAlters electronic properties affecting reactivity

These compounds illustrate how variations in halogen substituents and their positions can influence chemical behavior and potential applications in medicinal chemistry .

XLogP3

0.7

Wikipedia

5-Bromopyrimidine-2-carbaldehyde

Dates

Modify: 2023-08-16

Explore Compound Types